molecular formula C9H11N3O B2757430 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one CAS No. 1354223-61-2

1-(5-Aminopyridin-2-yl)pyrrolidin-2-one

Cat. No. B2757430
CAS RN: 1354223-61-2
M. Wt: 177.207
InChI Key: XHTAHSGYOMWHKX-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1354223-61-2 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 1-(5-aminopyridin-2-yl)pyrrolidin-2-one . The InChI code for this compound is 1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 .


Molecular Structure Analysis

The molecular structure of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one can be represented by the InChI code 1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one include a molecular weight of 177.21 . More detailed properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(5-Aminopyridin-2-yl)pyrrolidin-2-one and its derivatives are primarily explored in the context of synthesis and medicinal chemistry. The compound is a significant component in the synthesis of various heterocyclic compounds, often utilized for their potential medicinal properties. For example, Smaliy et al. (2011) developed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a rigid diamine with significant medicinal chemistry applications, using a method involving pyrrolylpyridine, which can be prepared from 3-aminopyridine (Smaliy et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one have been used to create bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. Aakeröy et al. (2007) synthesized a series of these reagents and characterized them using single-crystal X-ray crystallography, highlighting their utility in creating hydrogen-bond donors and acceptors (Aakeröy et al., 2007).

Development of Antibacterial Agents

The compound has also been investigated for its potential in developing antibacterial agents. Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, derived from a similar compound, to synthesize new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Computational Chemistry and Molecular Characterization

In computational chemistry, derivatives of this compound are used to study molecular structures and properties. For instance, Boobalan et al. (2014) conducted a detailed vibrational analysis of a Mannich base derivative, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, using experimental and computational methods to explore its antioxidant activity (Boobalan et al., 2014).

Coordination Chemistry

In coordination chemistry, derivatives of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one have been synthesized and utilized as ligands. Halcrow (2005) reviewed the synthesis of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their complex chemistry and applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).

properties

IUPAC Name

1-(5-aminopyridin-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAHSGYOMWHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Aminopyridin-2-yl)pyrrolidin-2-one

CAS RN

1354223-61-2
Record name 1-(5-aminopyridin-2-yl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A methanol (20 ml) solution containing 1-(5-nitropyridin-2-yl)pyrrolidin-2-one (31 mg) was prepared and subjected to a hydrogenation reaction (30° C.; 1 bar; flow rate: 1 ml/min; 10% Pd/C) using H-cube™. Then, the solvent was distilled away under reduced pressure, and a purple solid of 1-(5-aminopyridin-2-yl)pyrrolidin-2-one (29 mg) was thus obtained.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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